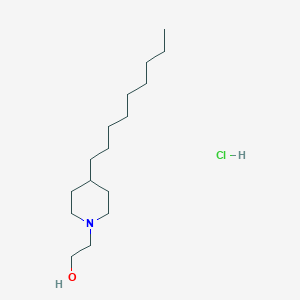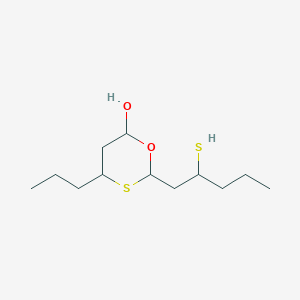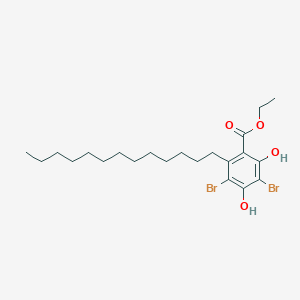
Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate is an organic compound belonging to the class of brominated hydroxybenzoates. This compound is characterized by the presence of two bromine atoms, two hydroxyl groups, and a long tridecyl chain attached to the benzene ring. It is primarily used in chemical synthesis and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate typically involves the bromination of 2,4-dihydroxybenzoic acid followed by esterification with ethanol and subsequent attachment of the tridecyl chain. The reaction conditions often include the use of bromine or a brominating agent, a suitable solvent such as acetic acid, and a catalyst to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The bromine atoms in the compound can be reduced to form the corresponding debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Debrominated hydroxybenzoates.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The long tridecyl chain may also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Comparison with Similar Compounds
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-ethylbenzoate
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-propylbenzoate
Comparison: Ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate is unique due to its long tridecyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This long chain can enhance the compound’s lipophilicity, making it more suitable for applications requiring high membrane permeability. Additionally, the presence of bromine atoms and hydroxyl groups provides versatile reactivity, allowing for a wide range of chemical modifications and applications.
Properties
CAS No. |
61621-62-3 |
|---|---|
Molecular Formula |
C22H34Br2O4 |
Molecular Weight |
522.3 g/mol |
IUPAC Name |
ethyl 3,5-dibromo-2,4-dihydroxy-6-tridecylbenzoate |
InChI |
InChI=1S/C22H34Br2O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(22(27)28-4-2)20(25)19(24)21(26)18(16)23/h25-26H,3-15H2,1-2H3 |
InChI Key |
GBSNEQVTKCCXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14577548.png)

![4-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoyl chloride](/img/structure/B14577554.png)
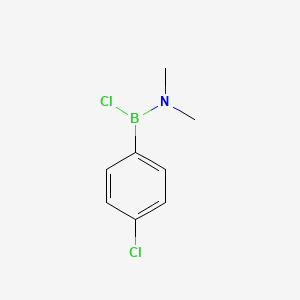

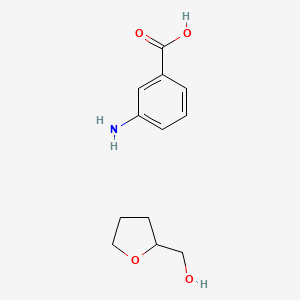

![Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14577566.png)
